molecular formula C12H19N3O2 B2446989 tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate CAS No. 1860028-24-5

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B2446989
CAS No.: 1860028-24-5
M. Wt: 237.303
InChI Key: LBNUWTQWUYDRNB-UHFFFAOYSA-N
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Description

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Chemistry: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of pyrazole derivatives.

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • 1-Boc-2-(4-pyrazolyl)pyrrolidine
  • 2-Methyl-2-propanyl 2-(1H-pyrazol-4-yl)-1-pyrrolidinecarboxylate

Uniqueness: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research applications .

Biological Activity

Tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C_{12}H_{20}N_{4}O_{2}
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1860028-24-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer, and microbial resistance.

Inhibition of Enzymes

Research indicates that pyrazole derivatives can act as inhibitors for several enzymes involved in inflammatory processes. For instance, compounds in the pyrazole class have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrazole derivatives against resistant strains of bacteria and fungi, indicating a promising avenue for further research into its use as an antimicrobial agent .

Study on Anti-inflammatory Effects

In a controlled study, this compound was tested on human chondrocyte cell lines. The results indicated a significant reduction in IL-1β induced IL-6 production with an IC50 value of approximately 820 nM, showcasing its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Efficacy

Another study assessed the compound's effectiveness against Mycobacterium tuberculosis strains. The results indicated that derivatives with similar structural motifs exhibited substantial inhibitory effects on bacterial growth, suggesting that this compound could be further explored for its antitubercular properties .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
Anti-inflammatoryIL-6 production820 nM
AntimicrobialMycobacterium spp.Varies (nM range)
Enzyme InhibitionCOX/LOXVaries

Properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-14-8-9/h7-8,10H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUWTQWUYDRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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